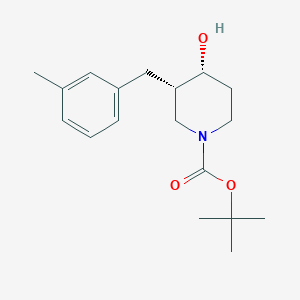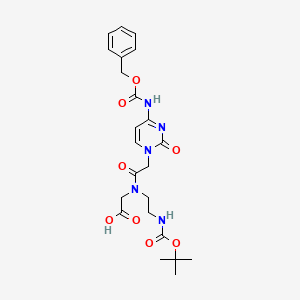
Boc-PNA-C(Z)-OH
Overview
Description
Boc-PNA-C(Z)-OH: is a synthetic compound that belongs to the class of peptide nucleic acids (PNAs). PNAs are analogs of DNA or RNA with a peptide backbone instead of a sugar-phosphate backbone. This modification provides PNAs with unique properties, such as increased stability and binding affinity to complementary nucleic acid sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-PNA-C(Z)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the nucleobases are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The protected nucleobases are coupled to a peptide backbone using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-PNA-C(Z)-OH can undergo oxidation reactions, particularly at the nucleobase moieties.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the nucleobase or peptide backbone, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleobases, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Boc-PNA-C(Z)-OH is used in the synthesis of modified nucleic acids for various applications, including the development of new materials and catalysts.
Biology: In biological research, this compound is used as a probe for detecting specific nucleic acid sequences due to its high binding affinity and stability.
Industry: In the industrial sector, this compound can be used in the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-PNA-C(Z)-OH involves binding to complementary nucleic acid sequences through Watson-Crick base pairing. This binding can inhibit the expression of specific genes or facilitate the detection of target sequences. The molecular targets and pathways involved depend on the specific application and the sequence of the PNA.
Comparison with Similar Compounds
Peptide Nucleic Acids (PNAs): Other PNAs with different nucleobase modifications.
Locked Nucleic Acids (LNAs): Nucleic acid analogs with a locked ribose ring.
Morpholino Oligomers: Synthetic nucleic acid analogs with a morpholine backbone.
Uniqueness: Boc-PNA-C(Z)-OH is unique due to its specific nucleobase and peptide backbone modifications, which provide it with distinct properties such as increased stability and binding affinity compared to other nucleic acid analogs.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-10-12-27(14-19(30)31)18(29)13-28-11-9-17(25-20(28)32)26-22(34)35-15-16-7-5-4-6-8-16/h4-9,11H,10,12-15H2,1-3H3,(H,24,33)(H,30,31)(H,25,26,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRPVFFEVZHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


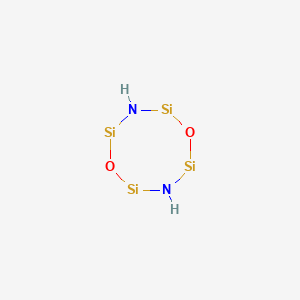
![4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B3240617.png)
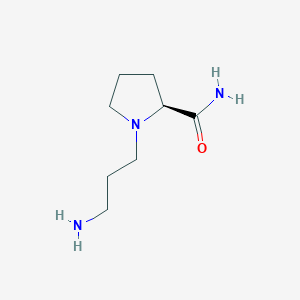
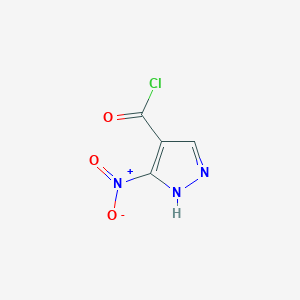

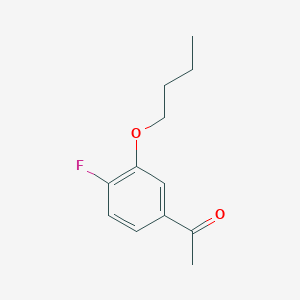
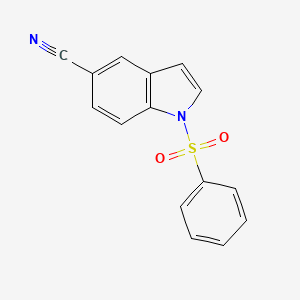

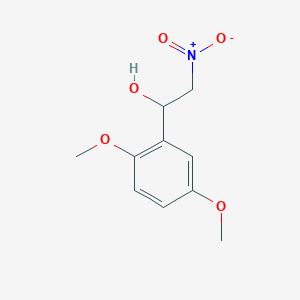
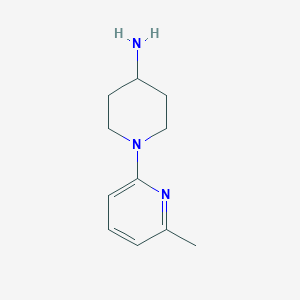

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate](/img/structure/B3240703.png)
